molecular formula C5F8O B093367 4,5-Epoxy-1,1,2,3,3,4,5,5-octafluoropent-1-ene CAS No. 15453-08-4

4,5-Epoxy-1,1,2,3,3,4,5,5-octafluoropent-1-ene

Cat. No. B093367
CAS RN: 15453-08-4
M. Wt: 228.04 g/mol
InChI Key: ZHOFEJCLMUIOIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Epoxy-1,1,2,3,3,4,5,5-octafluoropent-1-ene, commonly known as OPE, is a fluorinated compound that has attracted significant attention in the scientific community due to its unique chemical and physical properties. OPE is a colorless, odorless, and highly stable compound that has been widely used in various scientific fields, including organic synthesis, materials science, and environmental research.

Mechanism Of Action

The mechanism of action of OPE is not well understood, but it is believed to interact with biological membranes and disrupt their structure and function. OPE has been shown to have a significant effect on the fluidity and permeability of cell membranes, which can lead to changes in cellular signaling pathways and gene expression.

Biochemical And Physiological Effects

OPE has been shown to have a variety of biochemical and physiological effects, including cytotoxicity, genotoxicity, and endocrine disruption. OPE has been shown to induce DNA damage and apoptosis in human cells, and to disrupt the endocrine system by interfering with the function of estrogen and androgen receptors.

Advantages And Limitations For Lab Experiments

OPE has several advantages for use in lab experiments, including its high thermal stability, chemical inertness, and low toxicity. OPE is also highly soluble in a variety of solvents, which makes it easy to work with in the lab. However, OPE has some limitations, including its high cost and limited availability, which can make it difficult to use in large-scale experiments.

Future Directions

There are several future directions for research on OPE, including the development of new synthesis methods that are more efficient and cost-effective, the study of its environmental fate and behavior, and the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases. OPE also has potential applications in the development of new materials, such as superhydrophobic coatings and anti-fouling surfaces, and in the study of surface chemistry and surface modification.

Synthesis Methods

OPE can be synthesized through a variety of methods, including electrochemical fluorination, photochemical fluorination, and direct fluorination. The most common method for synthesizing OPE is through electrochemical fluorination, which involves the electrolysis of a mixture of tetrafluoroethylene and oxygen in the presence of a catalyst. This method is highly efficient and produces high yields of OPE.

Scientific Research Applications

OPE has been widely used in scientific research due to its unique properties, including its high thermal stability, chemical inertness, and low toxicity. OPE has been used as a solvent and a reagent in organic synthesis, as a building block for the synthesis of fluorinated polymers, and as a model compound for studying the behavior of perfluorinated compounds in the environment. OPE has also been used in the development of new materials, such as self-assembled monolayers and thin films, and in the study of surface chemistry and surface modification.

properties

CAS RN

15453-08-4

Product Name

4,5-Epoxy-1,1,2,3,3,4,5,5-octafluoropent-1-ene

Molecular Formula

C5F8O

Molecular Weight

228.04 g/mol

IUPAC Name

2,2,3-trifluoro-3-(1,1,2,3,3-pentafluoroprop-2-enyl)oxirane

InChI

InChI=1S/C5F8O/c6-1(2(7)8)3(9,10)4(11)5(12,13)14-4

InChI Key

ZHOFEJCLMUIOIW-UHFFFAOYSA-N

SMILES

C(=C(F)F)(C(C1(C(O1)(F)F)F)(F)F)F

Canonical SMILES

C(=C(F)F)(C(C1(C(O1)(F)F)F)(F)F)F

Other CAS RN

15453-08-4

Origin of Product

United States

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